4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid
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Overview
Description
4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of three benzene rings, each substituted with carboxyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-carboxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-[4-(4-carboxyphenyl)-3-oxophenyl]benzoic acid.
Reduction: Formation of 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzyl alcohol.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzaldehyde
- 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzyl alcohol
- 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid methyl ester
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14O5 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid |
InChI |
InChI=1S/C20H14O5/c21-18-11-16(12-1-5-14(6-2-12)19(22)23)9-10-17(18)13-3-7-15(8-4-13)20(24)25/h1-11,21H,(H,22,23)(H,24,25) |
InChI Key |
GXYLEQWTESLISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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